Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as ester and methoxy groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or toluene to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its ester and methoxy groups may facilitate binding to active sites of enzymes, influencing their catalytic functions .
Comparison with Similar Compounds
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Shares a similar benzofuran core but lacks the methoxycarbonylphenyl group.
4-Methoxycarbonylphenylboronic acid: Contains the methoxycarbonylphenyl group but differs in the overall structure and functional groups.
Uniqueness: Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its benzofuran core with the methoxycarbonylphenyl group, providing distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)19-13(2)27-18-10-9-16(11-17(18)19)26-12-14-5-7-15(8-6-14)20(22)24-3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCVCBMVHSCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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